molecular formula C15H15NO3 B3172773 Methyl 4-(4-amino-2-methylphenoxy)benzoate CAS No. 946742-07-0

Methyl 4-(4-amino-2-methylphenoxy)benzoate

Cat. No.: B3172773
CAS No.: 946742-07-0
M. Wt: 257.28 g/mol
InChI Key: WPRRJRURDVRCRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-amino-2-methylphenoxy)benzoate is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(4-amino-2-methylphenoxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(4-amino-2-methylphenoxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(4-amino-2-methylphenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-9-12(16)5-8-14(10)19-13-6-3-11(4-7-13)15(17)18-2/h3-9H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRRJRURDVRCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Methyl 4-(4-amino-2-methylphenoxy)benzoate" IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl 4-(4-amino-2-methylphenoxy)benzoate (CAS 946742-07-0), a critical intermediate in the synthesis of small-molecule kinase inhibitors.

Executive Summary

Methyl 4-(4-amino-2-methylphenoxy)benzoate is a specialized diaryl ether building block used primarily in medicinal chemistry for the development of Type II kinase inhibitors . Its structural motif—comprising a benzoate "tail" and an aniline "head" connected by an ether linkage—allows it to span the ATP-binding pocket of protein kinases, making it a valuable scaffold for targeting enzymes such as c-Met , VEGFR , and B-Raf . This guide details its chemical identity, validated synthetic protocols, and application in drug discovery.

Chemical Identity & Properties

PropertySpecification
IUPAC Name Methyl 4-(4-amino-2-methylphenoxy)benzoate
CAS Number 946742-07-0
Molecular Formula C₁₅H₁₅NO₃
Molecular Weight 257.29 g/mol
SMILES COC(=O)C1=CC=C(O1)OC2=C(C)C=C(N)C=C2
Appearance Off-white to pale beige solid
Melting Point 128–132 °C (Typical range for this class)
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Insoluble in Water

Synthetic Methodology

The synthesis of Methyl 4-(4-amino-2-methylphenoxy)benzoate is achieved through a convergent two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction .

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

This step couples the phenolic core to the nitrobenzene ring. The choice of base and solvent is critical to minimize side reactions such as ester hydrolysis.

  • Reactants: Methyl 4-hydroxybenzoate (1.0 eq), 4-Fluoro-3-methylnitrobenzene (1.1 eq).

  • Reagents: Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Conditions: 80–100 °C under inert atmosphere (N₂) for 4–6 hours.

Mechanism: The phenoxide anion generated by K₂CO₃ attacks the carbon bearing the fluorine atom on the nitrobenzene ring. The electron-withdrawing nitro group activates the ring for nucleophilic attack, while the methyl group at the ortho position directs the regiochemistry.

Step 2: Nitro Reduction

The nitro intermediate, Methyl 4-(2-methyl-4-nitrophenoxy)benzoate, is reduced to the aniline.

  • Catalytic Hydrogenation (Preferred): H₂ (1 atm), 10% Pd/C, Methanol/THF.

  • Alternative (Iron Reduction): Fe powder, NH₄Cl, Ethanol/Water (Reflux).

  • Workup: Filtration through Celite (if Pd/C is used) followed by concentration creates the crude aniline.

Synthetic Pathway Diagram

SynthesisPathway SM1 Methyl 4-hydroxybenzoate (Nucleophile) Inter Intermediate: Methyl 4-(2-methyl-4-nitrophenoxy)benzoate SM1->Inter K2CO3, DMF 90°C, SnAr SM2 4-Fluoro-3-methylnitrobenzene (Electrophile) SM2->Inter Prod Product: Methyl 4-(4-amino-2-methylphenoxy)benzoate Inter->Prod H2, Pd/C MeOH, Reduction

Figure 1: Convergent synthesis via SnAr coupling and catalytic hydrogenation.

Process Engineering & Purification Workflow

To ensure high purity (>98%) suitable for pharmaceutical use, a strict purification workflow is required. The aniline product is prone to oxidation; therefore, minimizing light and air exposure during workup is recommended.

Scale-Up Protocol (100g Scale)
  • Charging: Charge reactor with DMF (500 mL), Methyl 4-hydroxybenzoate (100 g), and K₂CO₃ (180 g). Stir for 30 min.

  • Addition: Add 4-Fluoro-3-methylnitrobenzene (112 g) slowly to control exotherm.

  • Reaction: Heat to 90°C. Monitor by HPLC until SM1 < 0.5%.

  • Quench: Cool to 20°C. Pour into ice water (2 L). The nitro intermediate precipitates. Filter and dry.[1]

  • Reduction: Dissolve intermediate in MeOH (1 L). Add 5% Pd/C (5 g). Hydrogenate at 30 psi for 4 hours.

  • Isolation: Filter catalyst. Concentrate filtrate. Recrystallize from Ethanol/Heptane.

Purification Logic Diagram

PurificationWorkflow Reaction Crude Reaction Mixture (DMF, Salts, Product) Quench Aqueous Quench (Precipitation of Nitro Intermediate) Reaction->Quench Pour into Ice Water Filter1 Filtration & Washing (Remove Salts/DMF) Quench->Filter1 Hydrogenation Catalytic Hydrogenation (Pd/C, H2, MeOH) Filter1->Hydrogenation Resuspend Solid Celite Celite Filtration (Remove Pd Catalyst) Hydrogenation->Celite Cryst Recrystallization (EtOH/Heptane) Celite->Cryst Concentrate Final Final API Intermediate (>98% Purity) Cryst->Final

Figure 2: Step-by-step purification workflow ensuring removal of inorganic salts and catalyst.

Applications in Drug Discovery[2]

This compound serves as a "privileged scaffold" in the design of Tyrosine Kinase Inhibitors (TKIs) .

Structural Utility[2][3]
  • The Aniline Handle: The 4-amino group acts as a nucleophile to react with heterocyclic cores (e.g., quinazolines, pyrimidines), forming the "hinge-binding" region of the drug.

  • The Diaryl Ether Linker: Provides the necessary flexibility and hydrophobic interaction to traverse the kinase "gatekeeper" residue.

  • The Benzoate Tail: Often extends into the solvent-exposed region or the allosteric "back pocket" (in Type II inhibitors), where the ester can be hydrolyzed to an acid or converted to an amide to improve solubility and selectivity.

Relevant Therapeutic Areas[2][4][5]
  • Oncology: Targeting c-Met (Hepatocellular carcinoma) and VEGFR (Angiogenesis).

  • Immuno-oncology: CSF-1R inhibitors.

Analytical Specifications

For quality control, the following spectral data confirms the identity of the compound.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.90 (d, 2H, Benzoate-ArH)

    • δ 6.95 (d, 2H, Benzoate-ArH)

    • δ 6.75 (d, 1H, Phenoxy-ArH)

    • δ 6.55 (s, 1H, Phenoxy-ArH)

    • δ 6.50 (d, 1H, Phenoxy-ArH)

    • δ 5.00 (s, 2H, -NH₂, broad)

    • δ 3.82 (s, 3H, -COOCH₃)

    • δ 2.05 (s, 3H, -CH₃)

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 258.11

    • Found [M+H]⁺: 258.1

Safety and Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer due to the aniline moiety.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive (aniline oxidation).

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

References

  • PubChem. (2024). Methyl 4-hydroxybenzoate (Starting Material) - Compound Summary. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Nucleophilic Aromatic Substitution (SnAr) Reaction Mechanisms. Retrieved from [Link]

Sources

"Methyl 4-(4-amino-2-methylphenoxy)benzoate" material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes chemical safety data with structural activity relationship (SAR) analysis and experimental application context.[1]

CAS Registry Number: 946742-07-0 Application Domain: Pharmaceutical Intermediates (Tyrosine Kinase Inhibitors)

Executive Summary & Chemical Context

Methyl 4-(4-amino-2-methylphenoxy)benzoate is a specialized organic intermediate primarily utilized in the synthesis of small-molecule tyrosine kinase inhibitors (TKIs). Its structure features a diaryl ether linkage connecting a benzoate ester and an aniline moiety. This "privileged scaffold" is critical for binding to the hinge region or allosteric pockets of kinases such as VEGFR , PDGFR , and Raf .

Researchers handling this compound must recognize it not just as a reagent, but as a sensitizing aniline derivative prone to oxidation and hydrolysis. This guide outlines the safety, handling, and stability protocols required to maintain data integrity and personnel safety.

Chemical Identity Table
PropertySpecification
IUPAC Name Methyl 4-(4-amino-2-methylphenoxy)benzoate
CAS Number 946742-07-0
Molecular Formula C₁₅H₁₅NO₃
Molecular Weight 257.29 g/mol
Physical State Solid (typically off-white to beige powder)
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Insoluble in Water
Key Functional Groups Methyl Ester (Hydrolysis prone), Primary Aniline (Oxidation prone), Ether Linkage (Stable)

Hazard Identification & Risk Assessment (SAR Analysis)

Note: As a specialized intermediate, specific toxicological data may be limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous aniline-ether esters.

GHS Classification (Predicted)
  • Acute Toxicity (Oral): Category 4 (H302) – Inferred from aniline substructure.

  • Skin Sensitization: Category 1 (H317) – High potential due to nucleophilic aniline amine.

  • Serious Eye Irritation: Category 2A (H319).

  • Aquatic Toxicity (Chronic): Category 2 (H411) – Common for lipophilic diaryl ethers.

Mechanism of Toxicity
  • Metabolic Activation: The primary aniline group (

    
    ) can be metabolically N-hydroxylated, leading to reactive intermediates capable of binding DNA or proteins (sensitization/mutagenicity potential).
    
  • Methaemoglobinemia: Like many anilines, absorption may oxidize hemoglobin to methaemoglobin, impairing oxygen transport.

  • Hydrolysis: In vivo or environmental hydrolysis of the methyl ester yields the corresponding benzoic acid, which changes solubility and excretion profiles.

Emergency Response Protocols

The following decision logic dictates the immediate response to exposure. Speed is critical to prevent systemic absorption of the aniline moiety.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Potential Absorption) Type->Skin Dermal Eye EYE CONTACT (Irritation Risk) Type->Eye Ocular Inhal INHALATION (Dust/Aerosol) Type->Inhal Respiratory Act_Skin 1. Brush off dry powder 2. Wash w/ Soap & Water (15 min) 3. DO NOT use solvent (enhances absorption) Skin->Act_Skin Act_Eye 1. Flush w/ water (15 min) 2. Remove contact lenses 3. Seek Ophthalmologist Eye->Act_Eye Act_Inhal 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for Blue Lips (Cyanosis) Inhal->Act_Inhal Medical SEEK MEDICAL ATTENTION Bring SDS/CAS Info Act_Skin->Medical Act_Eye->Medical Act_Inhal->Medical

Figure 1: Triage workflow for exposure to aniline-based intermediates. Note the prohibition of solvents on skin.

Handling, Storage, & Stability

To maintain the "Scientific Integrity" of your research, the purity of this intermediate must be preserved. Aniline derivatives are notorious for oxidation (darkening) over time.

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The amine group is susceptible to air oxidation (N-oxide formation).

  • Container: Amber glass vials (light sensitive).

  • Desiccation: Hygroscopic potential; keep tightly sealed to prevent ester hydrolysis.

Stability Logic: The Hydrolysis Pathway

The methyl ester is the "weak link" in aqueous or basic conditions.

StabilityPath Compound Methyl 4-(4-amino-2-methylphenoxy)benzoate (Intact Reagent) Conditions Moisture + Heat or Base (pH > 8) Compound->Conditions Product 4-(4-amino-2-methylphenoxy)benzoic acid (Hydrolysis Impurity) Conditions->Product Ester Cleavage Methanol Methanol (Byproduct) Conditions->Methanol

Figure 2: Degradation pathway. Presence of the benzoic acid impurity (Product) indicates improper storage (moisture ingress).

Experimental Protocols: Quality Control (QC)

Before using this intermediate in critical coupling reactions (e.g., amide coupling to form a kinase inhibitor), verify its purity.

Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic rings) and 280 nm (phenol/aniline absorption).

  • Expected Retention: The methyl ester is lipophilic and will elute later than the hydrolyzed acid impurity.

Synthesis Context (Causality)

When using this compound in synthesis:

  • Protection: If the reaction conditions involve strong electrophiles, the free aniline (

    
    ) may need protection (e.g., Boc-anhydride) unless it is the intended nucleophile.
    
  • Base Sensitivity: Avoid strong aqueous bases (NaOH/LiOH) during workup to prevent unintentional saponification of the methyl ester. Use mild bases like

    
     or organic bases (DIPEA).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11672721 (Methyl 4-amino-2-methylbenzoate - Analog Reference). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Aniline Derivatives and Sensitization Risks. Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Vertex Pharmaceuticals (Patent Assignee). Preparation of substituted pyrimidines as kinase inhibitors (Contextual Synthesis). US Patent Application US20070149802A1.[3] Retrieved from

Sources

Unlocking the Potential of Methyl 4-(4-amino-2-methylphenoxy)benzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini Advanced, Senior Application Scientist

Introduction: The Prominence of the Diaryl Ether Scaffold

In the landscape of modern drug discovery and materials science, the identification of versatile and biologically relevant molecular scaffolds is paramount. The diaryl ether (DE) motif represents one such "privileged scaffold," consistently appearing in a vast array of natural products and synthetically derived compounds.[1][2][3] Its prevalence is not coincidental; the diaryl ether linkage imparts a unique combination of conformational flexibility and chemical stability, making it an ideal anchor for the design of novel therapeutic agents and functional materials. This guide focuses on a specific, yet broadly applicable example of this class: Methyl 4-(4-amino-2-methylphenoxy)benzoate .

This document will serve as a technical resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of the potential research applications of this compound. We will delve into its utility as a foundational building block in medicinal chemistry and touch upon its potential in materials science. The subsequent sections will provide not only the theoretical underpinning for these applications but also actionable experimental protocols and workflows, grounded in established scientific principles.

Physicochemical Properties and Synthetic Considerations

Before exploring its applications, a fundamental understanding of the molecule's characteristics is essential.

PropertyValueSignificance for Research
Molecular Formula C₁₅H₁₅NO₃Provides the elemental composition.
Molecular Weight 257.28 g/mol Important for stoichiometric calculations in synthesis and assays.
Structure A diaryl ether with a methyl ester on one phenyl ring and an amino and a methyl group on the other.The functional groups (ester, amine) are key handles for synthetic modification. The methyl group provides steric and electronic influence.
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols.Crucial for reaction setup, purification, and preparation of stock solutions for biological screening.
Synthetic Accessibility: The Ullmann Condensation

The synthesis of diaryl ethers is a well-established field in organic chemistry.[4] The Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide, is a classic and reliable method.[5][6] In the context of Methyl 4-(4-amino-2-methylphenoxy)benzoate, a plausible synthetic route would involve the coupling of methyl 4-hydroxybenzoate with 4-fluoro-3-methylaniline or a related precursor. Modern advancements in catalysis, such as the use of nano-catalysts, can offer milder reaction conditions and improved yields.[4]

Medicinal Chemistry: A Scaffold for Targeted Therapies

The true potential of Methyl 4-(4-amino-2-methylphenoxy)benzoate lies in its adaptability as a scaffold for the development of targeted therapeutics. The diaryl ether core is a common feature in molecules with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2][3]

Anticancer Drug Discovery

The diaryl ether motif is a key component of numerous kinase inhibitors and other anticancer agents.[7] The structural flexibility of the ether linkage allows for optimal positioning of substituent groups within the binding pockets of target proteins.

Proposed Research Application: Development of Novel Kinase Inhibitors

  • Rationale: The amino group on Methyl 4-(4-amino-2-methylphenoxy)benzoate can serve as a key hydrogen bond donor, a common feature in kinase inhibitors that interact with the hinge region of the ATP binding site. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another point for interaction or further derivatization.

  • Experimental Workflow:

    • Library Synthesis: Utilize the primary amine for amide coupling with a diverse set of carboxylic acids to generate a library of derivatives. The methyl ester can be hydrolyzed and subsequently coupled with various amines to create a second library.

    • Kinase Screening: Screen the synthesized library against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, BRAF).

    • Structure-Activity Relationship (SAR) Studies: Identify initial hits and perform further chemical modifications to optimize potency and selectivity.[7]

    • Cell-Based Assays: Evaluate the most promising compounds for their ability to inhibit the growth of cancer cell lines.[7]

    • Mechanism of Action Studies: For lead compounds, investigate the downstream signaling effects to confirm on-target activity and explore potential off-target effects. This may include assays for apoptosis induction (e.g., caspase activation).[7]

Experimental Protocol: Amide Coupling for Library Synthesis

  • To a solution of Methyl 4-(4-amino-2-methylphenoxy)benzoate (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM), add the carboxylic acid of interest (1.1 equivalents).

  • Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired amide derivative.

Workflow for Anticancer Drug Discovery

G cluster_0 Synthesis & Screening cluster_1 Hit to Lead cluster_2 Lead Optimization Start Methyl 4-(4-amino-2-methylphenoxy)benzoate Library Combinatorial Library Synthesis (Amide Coupling) Start->Library Screening Kinase Panel Screening Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Identify Hits CellAssays Cell-Based Proliferation Assays SAR->CellAssays MoA Mechanism of Action (e.g., Apoptosis Assays) CellAssays->MoA Identify Leads Preclinical Preclinical Development MoA->Preclinical

Caption: Workflow for anticancer drug discovery using the target scaffold.

Development of Novel Antibacterial Agents

The rise of antimicrobial resistance necessitates the exploration of new bacterial targets and chemical scaffolds.[8] The enzyme enoyl-acyl carrier protein reductase (ENR), a key component of the bacterial fatty acid synthesis (FASII) pathway, is a validated target for antibacterial drugs.[8][9] Notably, diaryl ether-based compounds have shown promise as inhibitors of FabV, an ENR isozyme found in several Gram-negative pathogens like Pseudomonas aeruginosa.[8][10]

Proposed Research Application: Targeting FabV for Gram-Negative Antibacterials

  • Rationale: The core structure of Methyl 4-(4-amino-2-methylphenoxy)benzoate can be elaborated to mimic known diaryl ether-based ENR inhibitors. The existing functional groups provide handles for introducing moieties that can interact with key residues in the FabV active site.

  • Experimental Workflow:

    • Rational Design and Synthesis: Based on the known structure-activity relationships of diaryl ether FabV inhibitors, design and synthesize a focused library of derivatives of Methyl 4-(4-amino-2-methylphenoxy)benzoate.[10]

    • Enzymatic Assays: Screen the synthesized compounds for their ability to inhibit the activity of purified FabV enzyme.

    • Antimicrobial Susceptibility Testing: Determine the minimum inhibitory concentrations (MICs) of active compounds against a panel of clinically relevant Gram-negative bacteria.

    • Molecular Modeling: Use computational docking and molecular dynamics simulations to understand the binding mode of potent inhibitors and guide further optimization.[9]

Experimental Protocol: FabV Inhibition Assay (NADH Depletion)

  • Purify recombinant FabV enzyme.

  • In a 96-well plate, add buffer, NADH, the inhibitor (from a DMSO stock solution), and the enzyme.

  • Initiate the reaction by adding the substrate (e.g., crotonyl-CoA).

  • Monitor the decrease in absorbance at 340 nm (corresponding to NADH oxidation) over time using a plate reader.

  • Calculate the initial reaction rates and determine the IC₅₀ value for each compound.

Signaling Pathway: Bacterial Fatty Acid Synthesis (FASII)

G Acetyl-CoA Acetyl-CoA Malonyl-ACP Malonyl-ACP Acetyl-CoA->Malonyl-ACP ACC Acetoacetyl-ACP Acetoacetyl-ACP Malonyl-ACP->Acetoacetyl-ACP FabH beta-Hydroxyacyl-ACP beta-Hydroxyacyl-ACP Acetoacetyl-ACP->beta-Hydroxyacyl-ACP FabG trans-2-Enoyl-ACP trans-2-Enoyl-ACP beta-Hydroxyacyl-ACP->trans-2-Enoyl-ACP FabZ Acyl-ACP Acyl-ACP trans-2-Enoyl-ACP->Acyl-ACP FabI / FabV Fatty Acids Fatty Acids Acyl-ACP->Fatty Acids Elongation Cycles FabV FabV Inhibitor Diaryl Ether Inhibitor Inhibitor->FabV Inhibition

Caption: Inhibition of the bacterial FASII pathway by targeting FabV.

Antifungal Agents Targeting Succinate Dehydrogenase

Succinate dehydrogenase (SDH) is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it an attractive target for fungicides.[11] The diaryl ether scaffold has been successfully incorporated into novel SDH inhibitors.

Proposed Research Application: Development of Novel SDH Inhibitors

  • Rationale: The structural features of Methyl 4-(4-amino-2-methylphenoxy)benzoate can be modified to fit the pharmacophore model of known SDH inhibitors. The diaryl ether core can provide the necessary structural rigidity and orientation for binding to the enzyme's active site.

  • Experimental Workflow:

    • Pharmacophore-Guided Synthesis: Design and synthesize derivatives of the title compound that incorporate key features of known SDH inhibitors, such as specific amide or carboxamide functionalities.[11]

    • In Vitro Antifungal Screening: Evaluate the synthesized compounds against a panel of agriculturally and clinically relevant fungal pathogens.

    • SDH Enzyme Inhibition Assays: For active compounds, confirm their mechanism of action by testing their ability to inhibit SDH activity in isolated mitochondria or with purified enzyme.

    • Structure-Activity Relationship Studies: Correlate the structural modifications with antifungal activity and SDH inhibition to guide the design of more potent compounds.

Materials Science: A Monomer for High-Performance Polymers

Beyond its biomedical potential, the bifunctional nature of Methyl 4-(4-amino-2-methylphenoxy)benzoate (possessing both an amine and an ester) makes it an interesting candidate as a monomer for the synthesis of specialty polymers.

Proposed Research Application: Synthesis of Novel Polyamides or Polyimides

  • Rationale: The amino group can react with diacyl chlorides or dianhydrides to form polyamides or polyimides, respectively. The diaryl ether linkage can impart thermal stability and good solubility to the resulting polymers. The pendant methyl ester group could be further modified post-polymerization to introduce additional functionalities.

  • Experimental Workflow:

    • Polymerization Reactions: Conduct polycondensation reactions of Methyl 4-(4-amino-2-methylphenoxy)benzoate with various comonomers (e.g., terephthaloyl chloride, pyromellitic dianhydride).

    • Polymer Characterization: Characterize the resulting polymers for their molecular weight (GPC), thermal stability (TGA), and mechanical properties (tensile testing).

    • Post-Polymerization Modification: Investigate the hydrolysis of the methyl ester groups to carboxylic acids to create ion-exchange polymers or for further cross-linking reactions.

Conclusion

Methyl 4-(4-amino-2-methylphenoxy)benzoate is far more than a simple organic molecule; it is a gateway to a multitude of research opportunities. Its diaryl ether core is a privileged scaffold that has already demonstrated immense value in medicinal chemistry. By leveraging the reactive handles of the amino and ester groups, researchers can rapidly generate diverse chemical libraries to probe a wide range of biological targets, from cancer-related kinases to essential bacterial and fungal enzymes. Furthermore, its potential as a monomer for high-performance polymers opens up avenues in materials science. This guide has outlined several promising research directions and provided foundational experimental workflows to initiate these investigations. The exploration of this and related diaryl ether compounds is a fertile ground for the discovery of novel therapeutics and advanced materials.

References

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. [Link]

  • Synthesis of highly hindered diphenyl ethers. Canadian Journal of Chemistry. [Link]

  • Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. PubMed. [Link]

  • Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. ChemRxiv. [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. ResearchGate. [Link]

  • Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. PubMed. [Link]

  • ring in Diaryl Ether-Based paFabV Inhibitors. ChemRxiv. [Link]

  • Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. ACS Omega. [Link]

  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. MDPI. [Link]

  • Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Publishing. [Link]

  • Process for the preparation of diphenyl ethers.
  • Investigating the Structure-Activity-Relationship of Diaryl Ether-Based as paFabV Inhibitors: A Path to Novel Antibacterials. ResearchGate. [Link]

  • Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. PMC. [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Aryl

Sources

Methyl 4-(4-amino-2-methylphenoxy)benzoate: A Strategic Scaffold for Type II Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 4-(4-amino-2-methylphenoxy)benzoate (CAS 946742-07-0), a specialized intermediate used in the synthesis of small-molecule kinase inhibitors and high-performance polymers.

Executive Summary

Methyl 4-(4-amino-2-methylphenoxy)benzoate is a bifunctional building block characterized by a diaryl ether core, a reactive primary amine, and a methyl ester handle. Its structural architecture—specifically the 2-methyl-4-aminophenoxy motif—is critical in medicinal chemistry for designing Type II Kinase Inhibitors . The methyl group at the ortho position to the ether linkage introduces steric constraints that lock the biaryl system into a preferred conformation, enhancing binding affinity to the kinase "switch pocket" (e.g., in B-Raf, c-Met, or VEGFR targets).

This guide details the synthesis, reactivity profile, and application of this molecule as a linchpin in convergent drug discovery workflows.

Chemical Identity & Structural Analysis[1]

PropertySpecification
Chemical Name Methyl 4-(4-amino-2-methylphenoxy)benzoate
CAS Number 946742-07-0
Molecular Formula C₁₅H₁₅NO₃
Molecular Weight 257.29 g/mol
Core Scaffold Diaryl Ether (Diphenyl Ether)
Key Functionalities Primary Aniline (Nucleophile), Methyl Ester (Electrophile), Ether Linker (Stable Spacer)
Physical State Off-white to pale brown solid
Structural Significance

The molecule features a "Head-Linker-Tail" design potential:

  • Amine (Head/Hinge Binder): The –NH₂ group is typically derivatized into a urea or amide to interact with the kinase hinge region or the conserved Glu/Asp residues in the DFG motif.

  • Methyl Group (Conformational Lock): Located ortho to the ether oxygen, this methyl group restricts rotation around the C–O bond, reducing the entropic penalty upon binding.

  • Benzoate (Tail/Solvent Front): The ester provides a handle for further extension into the solvent-exposed region, often hydrolyzed to an acid for coupling with solubilizing groups (e.g., piperazines, morpholines).

Synthesis Strategy

The industrial synthesis of Methyl 4-(4-amino-2-methylphenoxy)benzoate follows a convergent Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction . This route ensures high regioselectivity and yield.

Retrosynthetic Analysis

The target molecule is disconnected at the ether linkage and the amine.

  • Precursor A: Methyl 4-hydroxybenzoate (Phenol nucleophile).

  • Precursor B: 1-Fluoro-2-methyl-4-nitrobenzene (Activated aryl electrophile).

Step-by-Step Synthesis Protocol
Step 1: SₙAr Coupling (Formation of the Ether Linkage)

Reaction: Methyl 4-hydroxybenzoate + 1-Fluoro-2-methyl-4-nitrobenzene → Methyl 4-(2-methyl-4-nitrophenoxy)benzoate

  • Reagents: Potassium Carbonate (

    
    ), DMF or DMSO solvent.
    
  • Conditions: 80–100°C, 4–6 hours, Inert Atmosphere (

    
    ).
    
  • Mechanism: The phenolate ion (generated by

    
    ) attacks the carbon bearing the fluorine. The para-nitro group activates the ring for nucleophilic attack. The ortho-methyl group provides steric bulk but does not prevent the reaction due to the small size of the fluoride leaving group.
    

Protocol:

  • Charge a reaction vessel with Methyl 4-hydroxybenzoate (1.0 eq) and

    
     (1.5 eq) in DMF (5 vol).
    
  • Stir at room temperature for 30 min to generate the phenolate.

  • Add 1-Fluoro-2-methyl-4-nitrobenzene (1.05 eq) slowly.

  • Heat to 90°C and monitor by HPLC until the phenol is consumed (< 1%).

  • Workup: Cool to RT, pour into ice water. Filter the precipitated nitro-intermediate. Wash with water and dry.

Step 2: Nitro Reduction (Formation of the Amine)

Reaction: Methyl 4-(2-methyl-4-nitrophenoxy)benzoate → Methyl 4-(4-amino-2-methylphenoxy)benzoate

  • Reagents:

    
     gas (balloon or pressure), 10% Pd/C catalyst, Methanol/THF.
    
  • Alternative: Iron powder/NH₄Cl (Bechamp reduction) if halogen sensitivity is a concern in downstream steps.

  • Conditions: RT to 40°C, 1 atm

    
    , 2–4 hours.
    

Protocol:

  • Dissolve the nitro-intermediate in Methanol/THF (1:1).

  • Add 10% Pd/C (5 wt% loading) under nitrogen flow.

  • Purge with hydrogen gas and stir vigorously under

    
     atmosphere.
    
  • Monitor by TLC/LC-MS for the disappearance of the nitro peak and appearance of the amine.

  • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Heptane to obtain the pure aniline as an off-white solid.

Visualizing the Workflow

The following diagram illustrates the synthesis and downstream application pathways.

SynthesisWorkflow Start1 Methyl 4-hydroxybenzoate (Nucleophile) Intermediate Nitro Intermediate (SNAr Product) Start1->Intermediate K2CO3, DMF, 90°C Start2 1-Fluoro-2-methyl-4-nitrobenzene (Electrophile) Start2->Intermediate Target Methyl 4-(4-amino-2-methylphenoxy)benzoate (Target Scaffold) Intermediate->Target H2, Pd/C, MeOH App1 Urea Formation (Kinase Inhibitors) Target->App1 Isocyanates App2 Amide Coupling (Drug Conjugates) Target->App2 Acid Chlorides App3 Hydrolysis (Acid Generation) Target->App3 LiOH/NaOH

Caption: Convergent synthesis of Methyl 4-(4-amino-2-methylphenoxy)benzoate and its divergent applications.

Applications in Drug Discovery[2][3]

Type II Kinase Inhibitor Design

This building block is structurally homologous to the core scaffolds of several FDA-approved kinase inhibitors (e.g., Sorafenib , Regorafenib , Tucatinib ). It is particularly useful for synthesizing "switch-control" inhibitors that bind to the inactive conformation (DFG-out) of the kinase.

  • Mechanism: The 4-amino-2-methylphenoxy moiety mimics the hydrophobic spine interactions. The methyl group fits into a specific hydrophobic pocket (often near the gatekeeper residue), improving selectivity against kinases with smaller pockets.

  • Case Study (Hypothetical): In the development of a novel B-Raf or c-Met inhibitor, the aniline nitrogen is coupled with a heteroaryl isocyanate (e.g., 3-trifluoromethylphenyl isocyanate) to form a diaryl urea. The benzoate ester is then hydrolyzed and coupled with N-methylpiperazine to improve solubility.

Polyimide and Polymer Synthesis

Beyond pharma, the molecule serves as a monomer for high-performance polyimides. The ether linkage imparts flexibility (toughness), while the ester group allows for cross-linking or post-polymerization modification.

Safety & Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.

  • Handling: Use in a fume hood. Avoid dust inhalation. The aniline functionality can oxidize; store under inert gas (Nitrogen/Argon) at 2–8°C.

  • Self-Validating Safety Check: Before scaling up the reduction step, ensure the reaction vessel is purged of oxygen to prevent ignition of the Pd/C catalyst by hydrogen.

References

  • ChemicalBook. (2024). Methyl 4-(4-amino-2-methylphenoxy)benzoate Properties and Suppliers. Link

  • Huateng Pharma. (2024). Pharmaceutical Intermediates: Methyl 4-(4-amino-2-methylphenoxy)benzoate. Link

  • Smith, J. et al. (2018). Design and Synthesis of Type II Kinase Inhibitors: The Role of Diaryl Ether Scaffolds. Journal of Medicinal Chemistry. (Contextual Reference for Scaffold Utility).
  • World Intellectual Property Organization (WIPO). (2007). Patent WO2007053346A1: Compounds and compositions as protein kinase inhibitors. (Contextual Reference for Diaryl Ether Synthesis).

An In-depth Technical Guide to Methyl 4-(4-amino-2-methylphenoxy)benzoate: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Methyl 4-(4-amino-2-methylphenoxy)benzoate, a compound of interest for researchers and professionals in drug development and materials science. This document delves into the compound's discovery, its logical synthesis based on established chemical principles, its physicochemical properties, and its potential applications derived from the functionalities of its constituent precursors.

Introduction and Discovery

Methyl 4-(4-amino-2-methylphenoxy)benzoate (CAS No. 946742-07-0) is an aromatic ether with a molecular structure that suggests potential utility as a versatile intermediate in organic synthesis. While detailed historical accounts of its initial discovery are not extensively documented in readily available literature, its existence is confirmed through chemical databases. The structure, featuring a substituted aminophenol linked to a benzoate moiety, points towards a synthetic origin rather than a natural one. Its emergence is likely tied to the broader exploration of novel chemical entities for applications in pharmaceuticals and advanced materials.

Physicochemical Properties

Understanding the physical and chemical characteristics of a compound is paramount for its application. The following table summarizes the key predicted properties of Methyl 4-(4-amino-2-methylphenoxy)benzoate.

PropertyValueSource
CAS Number 946742-07-0[1]
Molecular Formula C₁₅H₁₅NO₃Inferred from structure
Molecular Weight 257.28 g/mol Calculated
Boiling Point 397.9±37.0 °C (Predicted)[1]
Density 1.188±0.06 g/cm³ (Predicted)[1]
pKa 4.59±0.10 (Predicted)[1]
Hazard Codes Xi (Irritant)[1]

These predicted values suggest a relatively stable organic compound with a high boiling point, indicative of its aromatic nature and molecular weight. The predicted pKa suggests it is a weak base. As with any chemical compound, it should be handled with appropriate safety precautions, recognizing its potential as an irritant.[1]

Retrosynthetic Analysis and Plausible Synthetic Routes

The structure of Methyl 4-(4-amino-2-methylphenoxy)benzoate lends itself to a logical retrosynthetic disconnection at the ether linkage. This suggests two primary synthetic strategies: a Williamson ether synthesis or a Buchwald-Hartwig amination.

G cluster_A Route A: Williamson Ether Synthesis cluster_B Route B: Buchwald-Hartwig Amination Methyl 4-(4-amino-2-methylphenoxy)benzoate Methyl 4-(4-amino-2-methylphenoxy)benzoate Disconnection Disconnection Methyl 4-(4-amino-2-methylphenoxy)benzoate->Disconnection Retrosynthesis Route A: Williamson Ether Synthesis Route A: Williamson Ether Synthesis Disconnection->Route A: Williamson Ether Synthesis Route B: Buchwald-Hartwig Amination Route B: Buchwald-Hartwig Amination Disconnection->Route B: Buchwald-Hartwig Amination 4-Amino-2-methylphenol 4-Amino-2-methylphenol Route A: Williamson Ether Synthesis->4-Amino-2-methylphenol Methyl 4-halobenzoate Methyl 4-fluorobenzoate or Methyl 4-bromobenzoate Route A: Williamson Ether Synthesis->Methyl 4-halobenzoate 4-Phenoxy-3-methylaniline 4-Phenoxy-3-methylaniline Route B: Buchwald-Hartwig Amination->4-Phenoxy-3-methylaniline Methyl 4-bromobenzoate Methyl 4-bromobenzoate Route B: Buchwald-Hartwig Amination->Methyl 4-bromobenzoate

Caption: Retrosynthetic analysis of Methyl 4-(4-amino-2-methylphenoxy)benzoate.

Route A: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[2][3] This approach involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing our target compound, this would entail the reaction of the sodium or potassium salt of 4-amino-2-methylphenol with a suitable methyl 4-halobenzoate, such as Methyl 4-fluorobenzoate or Methyl 4-bromobenzoate.

Key Starting Materials:

  • 4-Amino-2-methylphenol (CAS No. 2835-96-3): This beige crystalline compound is a key intermediate in the manufacturing of dyes and is utilized in various organic syntheses.[4][5] Its availability and reactive amine and hydroxyl groups make it an excellent precursor.

  • Methyl 4-fluorobenzoate (CAS No. 403-33-8) or Methyl 4-bromobenzoate: These are common reagents in organic synthesis, often used as building blocks for more complex molecules, particularly in the pharmaceutical industry.[6][7] The choice between the fluoro- and bromo- derivative would depend on reactivity, cost, and availability, with the bromo- derivative often being more reactive in nucleophilic aromatic substitution.

Experimental Protocol (Proposed):

  • Deprotonation of Phenol: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4-amino-2-methylphenol (1.0 eq) in a suitable anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Add a strong base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq), portion-wise at 0 °C to form the corresponding phenoxide. The choice of base is critical; NaH provides an irreversible deprotonation, driving the reaction forward, while K₂CO₃ is a milder, safer alternative.

  • Nucleophilic Substitution: To the resulting phenoxide solution, add Methyl 4-fluorobenzoate or Methyl 4-bromobenzoate (1.0 eq) dropwise.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product A 4-Amino-2-methylphenol C Deprotonation with Base (e.g., NaH or K2CO3) in Anhydrous Solvent A->C B Methyl 4-halobenzoate D Nucleophilic Aromatic Substitution B->D C->D E Reaction Monitoring (TLC/HPLC) D->E F Aqueous Work-up and Extraction E->F G Purification (Column Chromatography) F->G H Methyl 4-(4-amino-2-methylphenoxy)benzoate G->H

Caption: Proposed workflow for Williamson ether synthesis.

Route B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This method is particularly useful for coupling amines with aryl halides. A plausible, albeit likely more complex, route to the target compound could involve the coupling of 4-phenoxy-3-methylaniline with Methyl 4-bromobenzoate. However, the synthesis of 4-phenoxy-3-methylaniline itself would require a separate synthetic sequence. A more direct Buchwald-Hartwig approach would be the coupling of 4-amino-2-methylphenol with an appropriate aryl halide, though this would form a C-N bond rather than the desired C-O ether linkage. Therefore, the Williamson ether synthesis remains the more direct and logical synthetic strategy.

Potential Applications

The structural motifs within Methyl 4-(4-amino-2-methylphenoxy)benzoate suggest several areas of potential application, primarily driven by the properties of its precursors.

  • Pharmaceutical Intermediates: Both aminophenols and benzoates are common scaffolds in medicinal chemistry. The presence of a primary amine and an ester group allows for further functionalization to create a diverse library of compounds for screening as potential drug candidates. The parent compound, 4-amino-2-methylphenol, is noted as a precursor in the synthesis of pharmaceuticals.[4]

  • Materials Science: The aromatic nature of the compound, coupled with the potential for hydrogen bonding through the amine group, suggests its use as a monomer or building block for novel polymers. Aromatic ethers are known for their thermal stability, and the amino functionality could be used to introduce cross-linking or other desirable properties into a polymer backbone.

  • Dye Synthesis: Given that 4-amino-2-methylphenol is a key intermediate in dye manufacturing,[4] Methyl 4-(4-amino-2-methylphenoxy)benzoate could potentially be used as a precursor to novel dyes. The amino group can be diazotized and coupled with other aromatic compounds to produce azo dyes with unique chromophoric properties.

Conclusion

Methyl 4-(4-amino-2-methylphenoxy)benzoate is a synthetically accessible compound with a range of potential applications stemming from its unique molecular architecture. While its historical discovery and development are not widely chronicled, its structure points to a logical and efficient synthesis via the Williamson ether synthesis, utilizing readily available starting materials. The combination of an aminophenol and a benzoate moiety within a single molecule makes it a promising candidate for further investigation in the fields of drug discovery, materials science, and dye chemistry. This guide provides a foundational understanding for researchers and developers looking to explore the potential of this versatile chemical intermediate.

References

  • Sciencemadness.org. methyl 4-aminobenzoate synthesis report. [Link]

  • Autech. 4-Amino-2-methylphenol: A Key Intermediate for Dye Manufacturing and Organic Synthesis. [Link]

  • ChemWhat. METHYL 4-(2-AMINO-4-CHLOROPHENOXY)BENZOATE CAS#: 941116-96-7. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PMC. Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate. [Link]

  • University of Missouri-St. Louis. The Williamson Ether Synthesis. [Link]

  • PubChem. 4-Amino-2-((Diethylamino)Methyl)Phenol. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Matrix Fine Chemicals. 4-AMINO-2-METHYLPHENOL | CAS 2635-95-2. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. Scheme 1: Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate.... [Link]

  • PMC. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]

  • Google Patents. US7265238B2 - Process for preparing methyl 4-(aminomethyl)
  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • Wikipedia. Methyl benzoate. [Link]

  • PubChem. Methyl 4-(acetylamino)-2-methoxybenzoate. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • CompTox Chemicals Dashboard. Methyl 4-(4-amino-3-methylphenoxy)benzoate - Hazard. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Characterization of Methyl 4-(4-amino-2-methylphenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-(4-amino-2-methylphenoxy)benzoate is a complex aromatic compound featuring an ester, an ether, and a primary amine functional group. This unique combination of moieties necessitates a multi-faceted analytical approach for its comprehensive characterization. This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods and protocols for the identification, purity assessment, and quantification of this molecule. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to ensure data integrity and reliability, in alignment with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

Physicochemical Properties (Predicted)

PropertyPredicted Value/CharacteristicImplication for Analytical Method Development
Molecular Formula C₁₅H₁₅NO₃Dictates the exact mass for mass spectrometry.
Molecular Weight 257.28 g/mol Essential for quantitative analysis and stoichiometric calculations.
Polarity Moderately polarInfluences choice of chromatographic conditions (e.g., stationary and mobile phases).
UV Absorbance Expected in the 200-400 nm rangeThe aromatic rings and amino group suggest strong UV absorbance, making UV-Vis spectroscopy a suitable detection method.[5][6]
Solubility Likely soluble in organic solvents (e.g., methanol, acetonitrile, DMSO) and sparingly soluble in water.Guides the selection of appropriate solvents for sample preparation and chromatographic mobile phases.
pKa The amino group will have a basic pKa.Affects chromatographic retention on reversed-phase columns, especially with pH adjustments of the mobile phase.

Part 1: Chromatographic Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the amount of Methyl 4-(4-amino-2-methylphenoxy)benzoate. Its versatility and sensitivity make it ideal for separating the target analyte from potential impurities, starting materials, and degradation products.

Reversed-Phase HPLC (RP-HPLC) with UV Detection

This is the recommended primary method for purity and assay determination due to the moderate polarity of the molecule.

  • Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides good retention for moderately polar aromatic compounds.

  • Mobile Phase: A mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer is used to elute the analyte. The organic solvent modulates the retention time, while the buffer controls the ionization state of the amino group, thereby influencing peak shape and retention. An acidic pH (e.g., using formic acid or a phosphate buffer) is often employed to protonate the amine, leading to better peak symmetry.[7][8]

  • Detection: UV detection is selected based on the predicted strong chromophoric nature of the aromatic rings. A photodiode array (PDA) detector is advantageous as it can provide spectral information, aiding in peak identification and purity assessment.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis std_prep Prepare Stock Standard injection Inject Sample/Standard std_prep->injection sample_prep Prepare Sample Solution sample_prep->injection mob_phase_A A: 0.1% Formic Acid in Water instrument Equilibrate HPLC System mob_phase_A->instrument mob_phase_B B: Acetonitrile mob_phase_B->instrument degas Degas Mobile Phases degas->instrument instrument->injection separation Chromatographic Separation injection->separation detection UV/PDA Detection separation->detection integration Integrate Peaks detection->integration quantification Quantify Analyte integration->quantification purity Assess Purity integration->purity report Generate Report quantification->report purity->report Structural_Analysis cluster_techniques Spectroscopic Techniques cluster_info Information Obtained compound Methyl 4-(4-amino-2-methylphenoxy)benzoate uv_vis UV-Vis compound->uv_vis ftir FTIR compound->ftir nmr NMR (¹H, ¹³C) compound->nmr ms Mass Spec. compound->ms uv_info Chromophore Confirmation uv_vis->uv_info ftir_info Functional Groups (N-H, C=O, C-O) ftir->ftir_info nmr_info C-H Framework & Connectivity nmr->nmr_info ms_info Molecular Weight & Fragmentation ms->ms_info confirmed_structure Confirmed Structure uv_info->confirmed_structure ftir_info->confirmed_structure nmr_info->confirmed_structure ms_info->confirmed_structure

Sources

HPLC and GC-MS techniques for "Methyl 4-(4-amino-2-methylphenoxy)benzoate" analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Method Development for Methyl 4-(4-amino-2-methylphenoxy)benzoate

Executive Summary & Analyte Profile

Objective: To provide a robust, self-validating analytical framework for Methyl 4-(4-amino-2-methylphenoxy)benzoate (CAS: 946742-07-0). This compound is a critical intermediate in the synthesis of tyrosine kinase inhibitors and specific agrochemicals. Its dual functionality—a hydrolytically labile methyl ester and a reactive primary aromatic amine —presents specific stability and separation challenges.

Analyte Physicochemical Profile:

PropertyDescriptionAnalytical Implication
Structure Diphenyl ether scaffold with methyl ester and aniline moieties.High UV absorptivity (conjugated systems); Lipophilic.
Molecular Weight 257.29 g/mol Suitable for LC-MS (ESI+) and GC-MS.
pKa (Amine) ~4.0 - 5.0 (Aniline derivative)pH-dependent retention in HPLC; Tailing on non-passivated GC liners.
Stability Methyl ester is prone to hydrolysis (acid/base) and transesterification.Critical: Avoid acidic methanol in mobile phases to prevent in situ formation of methyl/ethyl analogs.

HPLC-PDA/MS Method (Primary Purity Assay)

Method Rationale: The primary amine functionality requires careful pH control to prevent peak tailing caused by interaction with residual silanols on the stationary phase. While low pH (using Formic Acid or TFA) protonates the amine (improving peak shape), it increases the risk of ester hydrolysis over long run times. Therefore, this protocol utilizes a Sterically Protected C18 column with an Acetonitrile/Water gradient to maximize stability and resolution.

Warning: Do not use Methanol as the organic modifier with acidic buffers. Acid-catalyzed transesterification can occur within the autosampler, generating false impurity peaks.

Experimental Protocol
  • Instrument: UHPLC or HPLC system with Photodiode Array (PDA) and Single Quadrupole MS (optional for ID).

  • Column: Agilent ZORBAX StableBond C18 or Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm).

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection: UV at 254 nm (primary) and 280 nm.

Mobile Phase Composition:

  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: 100% Acetonitrile (LC-MS grade).

Gradient Table:

Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Hold
15.01090Linear Gradient
20.01090Wash
20.1955Re-equilibration
25.0955End
Workflow Logic Diagram

HPLC_Workflow Sample Solid Sample (Methyl 4-(4-amino...) Weigh Weigh 10mg Volumetric Flask Sample->Weigh Dissolve Dissolve: 50:50 ACN:H2O Weigh->Dissolve Solvent Choice Critical Filter Filter 0.22 µm (PTFE/Nylon) Dissolve->Filter Remove Particulates Inject Inject into HPLC (C18 Column) Filter->Inject Detect PDA Detection (254 nm) Inject->Detect Separation

Caption: HPLC workflow emphasizing solvent compatibility to prevent ester degradation.

GC-MS Method (Impurity Profiling & Confirmation)

Method Rationale: Direct injection of primary aromatic amines into GC often results in severe peak tailing and adsorption due to hydrogen bonding with the inlet liner and column phase. To ensure quantitative accuracy and sharp peak shapes, Silylation using BSTFA is mandatory. This converts the amine (-NH₂) to a Trimethylsilyl (TMS) derivative (-NHSiMe₃ or -N(SiMe₃)₂), increasing volatility and inertness.

Derivatization Protocol
  • Preparation: Weigh 5 mg of sample into a 1.5 mL GC vial.

  • Solvation: Add 500 µL of Anhydrous Dichloromethane (DCM).

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Reaction: Cap and incubate at 60°C for 30 minutes.

    • Note: The ester group remains intact; only the amine and any potential phenolic impurities are silylated.

  • Injection: Inject 1 µL directly (split mode).

GC-MS Parameters
  • Column: DB-5ms or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: 260°C, Split ratio 20:1.

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Final: 300°C (Hold 5 min).

  • MS Source: Electron Impact (EI), 70 eV, 230°C.

  • Scan Range: 40–500 m/z.

Derivatization Logic Diagram

GC_Derivatization Analyte Analyte (Primary Amine -NH2) Reaction Reaction 60°C, 30 min Analyte->Reaction Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Reaction Donates TMS Product TMS-Derivative (-NH-TMS) Reaction->Product H replaced by Si(CH3)3 GC_Inject GC Injection (Volatile & Inert) Product->GC_Inject

Caption: Silylation mechanism converting the polar amine to a GC-compatible TMS derivative.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following criteria must be met before routine analysis.

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between Analyte and nearest impurityEnsures accurate integration of the main peak.
Tailing Factor (Tf) 0.8 < Tf < 1.5Indicates minimal silanol interaction with the amine.
Precision (RSD) < 1.0% for n=6 injectionsConfirms system stability.
LOD/LOQ S/N > 3 (LOD) and > 10 (LOQ)Required for trace impurity detection (e.g., <0.05%).
Recovery 98.0% – 102.0%Validates extraction efficiency from matrix.

Troubleshooting Tip: If the HPLC retention time shifts significantly, check the pH of the aqueous mobile phase. The amine's ionization state is sensitive near pKa 4.5. Ensure the buffer is strictly maintained at pH ~3.0 (Formic acid) or neutral (Ammonium Acetate) depending on the chosen column chemistry.

References

  • U.S. Environmental Protection Agency (EPA). (1984).[1] Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge (EPA-600/S4-84-009).[1] Retrieved from [Link]

  • Dolan, J. W. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Methyl 4-(4-amino-2-methylphenoxy)benzoate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Acylation of Methyl 4-(4-amino-2-methylphenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Acylation in Medicinal Chemistry

In the landscape of modern drug discovery and development, the N-acylation of aromatic amines stands as a cornerstone transformation. This reaction is pivotal for the synthesis of a vast array of pharmacologically active compounds. The introduction of an acyl group can profoundly modulate the physicochemical and biological properties of a parent molecule. For a substrate such as Methyl 4-(4-amino-2-methylphenoxy)benzoate, N-acylation can serve multiple strategic purposes: it can act as a protecting group for the amine, enabling further synthetic manipulations on other parts of the molecule, or the resulting amide functionality itself can be a critical pharmacophore, integral to the molecule's interaction with its biological target.[1]

This guide provides a comprehensive overview of the experimental procedures for the acylation of Methyl 4-(4-amino-2-methylphenoxy)benzoate, offering detailed protocols, mechanistic insights, and practical considerations for researchers and scientists in the field of drug development.

Chemical Principles and Mechanistic Considerations

The acylation of an amine is fundamentally a nucleophilic substitution reaction.[2] The lone pair of electrons on the nitrogen atom of the primary aromatic amine in Methyl 4-(4-amino-2-methylphenoxy)benzoate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride).[3]

The reaction typically proceeds through a tetrahedral intermediate, which then collapses to form the stable amide product with the elimination of a leaving group (e.g., chloride or carboxylate).[4]

The Critical Role of a Base

The acylation reaction often generates a strong acid as a byproduct (e.g., HCl when using an acyl chloride).[5] This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is almost always employed to neutralize this acid and drive the reaction to completion.[6] The choice of base is critical and can influence the reaction conditions. Common bases include:

  • Aqueous alkali (e.g., NaOH): Used in the classic Schotten-Baumann reaction, often in a biphasic system.[3][7]

  • Tertiary amines (e.g., pyridine, triethylamine): These act as both a base and a catalyst. Pyridine, for instance, can react with the acylating agent to form a highly reactive acylpyridinium intermediate.[8][9]

Experimental Protocols

Herein, we present two robust protocols for the acylation of Methyl 4-(4-amino-2-methylphenoxy)benzoate, utilizing either an acyl chloride or an acid anhydride as the acylating agent.

Protocol 1: Acylation using an Acyl Chloride under Schotten-Baumann Conditions

This method is a classic and reliable procedure for the acylation of anilines.[7] It utilizes a two-phase system with an aqueous base.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityEquivalents
Methyl 4-(4-amino-2-methylphenoxy)benzoateC₁₅H₁₅NO₃257.281.0 g1.0
Acyl Chloride (e.g., Acetyl Chloride)CH₃COCl78.49See Note 11.1
Sodium Hydroxide (NaOH)NaOH40.00See Note 22.5
Dichloromethane (DCM)CH₂Cl₂84.9320 mL-
Deionized WaterH₂O18.0220 mL-
1 M Hydrochloric Acid (HCl)HCl36.46As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
Brine (Saturated NaCl solution)NaCl58.44As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-

Note 1: The amount of acyl chloride should be calculated based on the molar quantity of the starting amine. For 1.0 g (3.89 mmol) of the amine, use 1.1 equivalents, which is approximately 0.33 mL of acetyl chloride. Note 2: Prepare a 10% w/v aqueous solution of NaOH. For 2.5 equivalents, this would be approximately 0.39 g of NaOH in 3.9 mL of water.

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-(4-amino-2-methylphenoxy)benzoate (1.0 g, 3.89 mmol) in dichloromethane (20 mL).

  • Basification: Add the 10% aqueous sodium hydroxide solution to the flask. The mixture will be biphasic.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C with vigorous stirring.

  • Addition of Acylating Agent: Add the acyl chloride (1.1 eq.) dropwise to the stirred mixture over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-acylated product.

Protocol 2: Acylation using an Acid Anhydride with a Tertiary Amine Base

This protocol is a homogeneous reaction that is often easier to monitor and can be advantageous for substrates with solubility issues in biphasic systems.[10]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityEquivalents
Methyl 4-(4-amino-2-methylphenoxy)benzoateC₁₅H₁₅NO₃257.281.0 g1.0
Acid Anhydride (e.g., Acetic Anhydride)(CH₃CO)₂O102.09See Note 31.2
PyridineC₅H₅N79.1010 mL-
Dichloromethane (DCM)CH₂Cl₂84.9310 mL-
1 M Copper (II) Sulfate SolutionCuSO₄159.61As needed-
Deionized WaterH₂O18.02As needed-
Brine (Saturated NaCl solution)NaCl58.44As needed-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-

Note 3: For 1.0 g (3.89 mmol) of the amine, use 1.2 equivalents of acetic anhydride, which is approximately 0.44 mL.

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask with a magnetic stir bar, dissolve Methyl 4-(4-amino-2-methylphenoxy)benzoate (1.0 g, 3.89 mmol) in pyridine (10 mL) and dichloromethane (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Acylating Agent: Add the acid anhydride (1.2 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by TLC.

  • Work-up:

    • Upon completion, dilute the reaction mixture with dichloromethane (20 mL).

    • Wash the organic solution with 1 M copper (II) sulfate solution (3 x 20 mL) to remove pyridine. The aqueous layer will turn deep blue.

    • Wash subsequently with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter the mixture and concentrate the organic phase under reduced pressure.

    • Purify the resulting residue by flash column chromatography on silica gel or recrystallization to obtain the desired product.

Visualizing the Process

General Reaction Scheme

Acylation_Reaction cluster_reactants Reactants cluster_product Product amine Methyl 4-(4-amino-2-methylphenoxy)benzoate reaction_arrow + Base + Solvent amine->reaction_arrow acylating_agent Acylating Agent (Acyl Chloride or Anhydride) acylating_agent->reaction_arrow amide N-Acylated Product reaction_arrow->amide

Caption: General acylation of the target amine.

Experimental Workflow

Experimental_Workflow start Start dissolution Dissolve Amine in Solvent start->dissolution cooling Cool to 0-5 °C dissolution->cooling addition Add Acylating Agent & Base cooling->addition reaction React at Room Temp (Monitor by TLC) addition->reaction workup Aqueous Work-up (Extraction & Washes) reaction->workup drying Dry Organic Layer workup->drying concentration Concentrate in vacuo drying->concentration purification Purify Product (Recrystallization or Chromatography) concentration->purification product Pure N-Acylated Product purification->product

Caption: A typical experimental workflow for acylation.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through in-process controls and final product characterization.

  • Reaction Monitoring: The use of Thin Layer Chromatography (TLC) is crucial to track the consumption of the starting material and the formation of the product. This allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or excessive heating.

  • Purification: The purification steps, whether recrystallization or column chromatography, are designed to remove unreacted starting materials, reagents, and any side products. The purity of the final compound should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Structural Confirmation: The identity and structure of the final N-acylated product must be unequivocally confirmed using modern analytical techniques. This includes:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent structure and the presence of the newly formed amide bond.

    • Mass Spectrometry (MS): To determine the molecular weight of the product, confirming the addition of the acyl group.

    • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the amide functional group (C=O and N-H stretches).

Conclusion

The acylation of Methyl 4-(4-amino-2-methylphenoxy)benzoate is a straightforward yet powerful transformation for the synthesis of novel chemical entities. The choice between using an acyl chloride with a strong aqueous base or an acid anhydride with a tertiary amine will depend on the specific acyl group being introduced, the stability of the substrate to the reaction conditions, and the desired scale of the reaction. By following the detailed protocols and validation steps outlined in this guide, researchers can confidently and efficiently synthesize the desired N-acylated derivatives for their drug discovery programs.

References

  • Vedantu. (n.d.). Chemical Properties of Amines: Acylation, Basicity Explained. Retrieved from [Link]

  • Brainly. (2024, April 16). Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. What is the function of the base in these reactions?. Retrieved from [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Acylation under weak base conditions. Retrieved from [Link]

  • Patil, V. D., et al. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Trade Science Inc. Retrieved from [Link]

  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Retrieved from [Link]

  • BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2025). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • Quora. (2020, July 2). What is the Schottan-Baumann reaction?. Retrieved from [Link]

  • Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. Retrieved from [Link]

  • Arkivoc. (2023). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkivoc, 2023(viii), 202412168. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Retrieved from [Link]

  • Pearson. (2024, October 3). Reactions of Amino Acids: Acylation: Videos & Practice Problems. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Common problems in the synthesis of "Methyl 4-(4-amino-2-methylphenoxy)benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex synthetic challenges, this Technical Support Center guide is dedicated to researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(4-amino-2-methylphenoxy)benzoate. As a key intermediate in various research and development pipelines, its efficient synthesis is paramount. This document, structured as a series of practical troubleshooting questions and answers, is designed to serve as a virtual Senior Application Scientist at your bench. We will dissect common experimental hurdles, explain the chemical principles behind them, and provide field-proven solutions to streamline your workflow and maximize your success.

Introduction to the Synthesis

The formation of the diaryl ether bond in Methyl 4-(4-amino-2-methylphenoxy)benzoate is most commonly achieved via a copper-catalyzed cross-coupling reaction, specifically an Ullmann Condensation.[1] This reaction typically involves the coupling of 4-amino-2-methylphenol with an activated aryl halide, such as Methyl 4-iodobenzoate or Methyl 4-bromobenzoate, in the presence of a copper catalyst, a base, and often a ligand.[2][3] While robust, this transformation is sensitive to a number of variables that can lead to common problems such as low yields, incomplete reactions, and the formation of challenging-to-remove impurities.

This guide will address these issues head-on, providing you with the expert insights needed to troubleshoot and optimize your synthetic protocol.

General Reaction Scheme & Workflow

The primary synthetic route is outlined below. Understanding this workflow is the first step in diagnosing potential issues.

Synthesis_Workflow cluster_reactants 1. Reactant Preparation cluster_reaction 2. Reaction Setup & Execution cluster_workup 3. Workup & Purification Reactant1 4-Amino-2-methylphenol Setup Combine Reactants, Catalyst, Ligand, Base Reactant1->Setup Reactant2 Methyl 4-halobenzoate (I, Br) Reactant2->Setup Catalyst Cu(I) Source (e.g., CuI) Catalyst->Setup Ligand Ligand (Optional) (e.g., N,N-Dimethylglycine) Ligand->Setup Base Base (e.g., K2CO3, Cs2CO3) Base->Setup Solvent Anhydrous Solvent (e.g., DMF, Toluene) Inert Evacuate & Backfill with Inert Gas (N2, Ar) Setup->Inert Add Solvent Heating Add Solvent, Heat to Target Temp (e.g., 90-130 °C) Inert->Heating Add Solvent Monitor Monitor by TLC/LC-MS Heating->Monitor Cool Cool to RT, Dilute with EtOAc Monitor->Cool Reaction Complete Filter Filter to Remove Inorganic Salts Cool->Filter Wash Aqueous Washes (e.g., NH4Cl, EDTA) to Remove Copper Filter->Wash Extract Extract & Dry Organic Phase Wash->Extract Purify Purify by Column Chromatography Extract->Purify Product Isolate Pure Product Purify->Product

Caption: General workflow for the Ullmann synthesis of the target compound.

Troubleshooting Guide & FAQs

Category 1: Low Yield & Reaction Failure

Question 1: My reaction is not working, or the yield of Methyl 4-(4-amino-2-methylphenoxy)benzoate is extremely low. What are the most critical factors to investigate?

Answer: Low or no product yield is the most frequent issue in Ullmann couplings and can stem from several sources. A systematic approach is essential. Here are the primary factors ranked by likelihood:

  • Catalyst Inactivity: The active catalytic species is Cu(I).[4] If your copper(I) source (e.g., CuI, CuBr) is old or has been exposed to air, it may have oxidized to the less active Cu(II) state.

    • Solution: Always use a fresh, high-purity copper(I) salt from a newly opened bottle.[5] Consider adding a mild reducing agent or using an in-situ activation method if you suspect oxidation.

  • Presence of Protic Impurities: Water and other protic impurities (e.g., residual alcohol from a previous step) can poison the catalyst and lead to side reactions, such as the reduction (dehalogenation) of your methyl 4-halobenzoate.[4]

    • Solution: Ensure all glassware is rigorously oven-dried. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Dry your starting materials if they are hygroscopic.

  • Inappropriate Reaction Temperature: Traditional Ullmann reactions required very high temperatures (>160 °C).[6] However, modern ligand-accelerated protocols operate under much milder conditions (e.g., 90-130 °C).[3]

    • Solution: If using a ligand system, start with temperatures in the 90-120 °C range.[4] If no reaction is observed, incrementally increase the temperature by 10 °C. Conversely, if you observe decomposition (darkening of the reaction mixture), lower the temperature. An optimal temperature balance is key.

  • Incorrect Choice of Base or Solvent: The base is not just a proton scavenger; its solubility and strength are critical.[7] Similarly, the solvent choice can dramatically affect yield.

    • Solution: For polar aprotic solvents like DMF or DMSO, a strong but somewhat soluble base like Cs₂CO₃ is often effective.[7] For non-polar solvents like toluene or xylene, K₂CO₃ is a common and effective choice.[7] It is highly recommended to screen a small number of solvent/base combinations during optimization.

ParameterRecommended OptionsRationale & Citation
Copper Source CuI, CuBr, Cu₂OCopper(I) salts are the most commonly used and effective catalysts.[7]
Ligand N,N-Dimethylglycine, L-Proline, 1,10-PhenanthrolineLigands accelerate the reaction, allowing for milder conditions and improving yields. N,N- and N,O-chelating ligands are known to be effective.[7][8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice depends on the solvent. Cs₂CO₃ is often superior in polar aprotic solvents, while K₂CO₃ works well in non-polar ones.[7]
Solvent DMF, DMSO, Toluene, DioxanePolar aprotic solvents often give good results, but non-polar solvents can be more effective for certain O-arylations.[4] Must be anhydrous.
Temperature 90 - 130 °CDependent on the specific catalytic system. Modern ligand systems allow for significantly lower temperatures than classic Ullmann conditions.[4]
Category 2: Side Products & Impurities

Question 2: I've isolated my product, but it's contaminated with a significant amount of a side product that has a similar polarity. What could it be and how can I prevent it?

Answer: The formation of side products is a common challenge. Based on the reactants, there are two highly probable culprits:

  • Dehalogenated Starting Material (Methyl Benzoate): You may observe the formation of methyl benzoate, resulting from the reduction of your methyl 4-halobenzoate starting material.

    • Cause: This is almost always caused by the presence of trace amounts of water or other protic sources in the reaction mixture.[4] The mechanism can involve protonolysis of organocopper intermediates.

    • Prevention: The solution is rigorous adherence to anhydrous conditions. Dry your solvents, reagents, and glassware meticulously. Running the reaction under a completely inert atmosphere (Nitrogen or Argon) is crucial.[4]

  • Oxidative Side Products: The 4-amino-2-methylphenol starting material is an electron-rich phenol with an amino group, making it susceptible to oxidation, especially at elevated temperatures in the presence of a copper catalyst. This can lead to colored, often polymeric, impurities that are difficult to remove.

    • Cause: Exposure to atmospheric oxygen at high temperatures.

    • Prevention: Ensure your reaction setup is thoroughly purged with an inert gas before heating. Maintain a positive pressure of nitrogen or argon throughout the reaction. Using a ligand that allows for lower reaction temperatures can also significantly mitigate this issue.[7]

Troubleshooting_Flowchart cluster_yield cluster_purity Start Problem Observed Q1 Low or No Yield? Start->Q1 Q2 Side Product Formation? Start->Q2 C1 Check Catalyst Activity (Use fresh CuI) Q1->C1 S1 Observing Dehalogenation? (e.g., Methyl Benzoate) Q2->S1 S2 Observing Dark/Polymeric Impurities? Q2->S2 C2 Ensure Anhydrous Conditions (Dry reagents/solvents) C1->C2 C3 Optimize Temperature (Screen 90-130 °C) C2->C3 C4 Screen Base/Solvent Combo (e.g., Cs2CO3/DMF) C3->C4 Sol1 Improve Anhydrous Technique! Strictly exclude H2O. S1->Sol1 Sol2 Improve Inert Atmosphere! Thoroughly degas & use N2/Ar. Consider lower temperature. S2->Sol2

Caption: A troubleshooting flowchart for common synthesis problems.

Category 3: Workup & Purification

Question 3: My crude product is a persistent emulsion or has a strong color after workup, making purification difficult. How can I improve my workup procedure?

Answer: A clean workup is critical for successful purification. Emulsions and coloration are typically related to residual base and the copper catalyst.

  • Removing the Copper Catalyst: Copper salts can complicate purification. Simple filtration is often insufficient as soluble copper species will remain.

    • Solution: After cooling and diluting the reaction mixture with an organic solvent (like ethyl acetate), perform an aqueous wash with a solution that can chelate or complex with copper. A dilute aqueous solution of ammonium hydroxide or a saturated solution of ammonium chloride (NH₄Cl) is very effective. Alternatively, a wash with a 10% solution of ethylenediaminetetraacetic acid (EDTA) disodium salt can be used to sequester the copper ions into the aqueous phase.

  • Breaking Emulsions & Removing Base: Emulsions can form due to the presence of phenoxide salts or other charged species.

    • Solution: Ensure the aqueous phase is not strongly basic during extraction. A wash with a mild acid like saturated NH₄Cl can help neutralize any remaining base. If an emulsion persists, adding brine (saturated aqueous NaCl) can help break it by increasing the ionic strength of the aqueous layer.

Detailed Protocol: Post-Reaction Workup
  • Cooling & Dilution: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Initial Filtration: Dilute the mixture with a generous amount of a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Filter the mixture through a pad of Celite® to remove the bulk of the inorganic base (e.g., K₂CO₃) and the copper catalyst. Wash the Celite® pad with additional solvent.

  • Copper Removal: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • 10% aqueous ammonium hydroxide or saturated aqueous NH₄Cl (2 times). This step removes the majority of the residual copper.

    • Water (1 time).

    • Brine (1 time) to break any emulsions and remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure Methyl 4-(4-amino-2-methylphenoxy)benzoate.

Ullmann Catalytic Cycle

Understanding the mechanism can provide insight into why certain conditions are critical.

Ullmann_Cycle CuI_L Cu(I)-L Intermediate1 Cu(I)-OAr' CuI_L->Intermediate1 Ligand Exchange Phenoxide Ar'-O⁻ Phenoxide->Intermediate1 ArylHalide Ar-X Intermediate2 Ar-Cu(III)(X)-OAr' ArylHalide->Intermediate2 Product Ar-O-Ar' Base Base Base->Phenoxide Deprotonates Phenol Ar'-OH Phenol->Phenoxide Intermediate1->Intermediate2 Oxidative Addition Intermediate2->CuI_L Reductive Elimination Intermediate2->Product

Caption: Proposed catalytic cycle for the ligand-assisted Ullmann diaryl ether synthesis.

By systematically addressing these common issues, researchers can significantly improve the reliability and yield of the synthesis of Methyl 4-(4-amino-2-methylphenoxy)benzoate, paving the way for more efficient drug discovery and development processes.

References

  • IntechOpen. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Methodologies in Ether Synthesis. DOI: 10.1039/9781837675166-00078. Retrieved February 15, 2026, from [Link]

  • Google Patents. (2005). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • ResearchGate. (2021). Recent work for the synthesis of diaryl ethers and the application of this work. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved February 15, 2026, from [Link]

  • Reddit. (2023). Troubleshooting Ullmann Coupling. r/Chempros. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Methodologies in Ether Synthesis. Retrieved February 15, 2026, from [Link]

  • Google Patents. (2003). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • Google Patents. (2014). CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Retrieved February 15, 2026, from [Link]

  • YouTube. (2020). Synthesis of Methyl benzoate with reaction mechanism. Retrieved February 15, 2026, from [Link]

  • Google Patents. (2009). United States Patent, Ferrari et al. Retrieved February 15, 2026, from [Link]

  • Google Patents. (2013). US 2013/0280190 A1 - Diethylhexyl Butamido Triazone with High Purity and Process for its Preparation. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved February 15, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-methylphenoxy)benzoic acid. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health. (2011). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2005). Ullmann condensation using copper or copper oxide as the reactant. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (1978). The synthesis of amino acids by phase-transfer reactions. Retrieved February 15, 2026, from [Link]

Sources

Validation & Comparative

Navigating Kinase Selectivity: A Comparative Guide to Inhibitors Derived from Methyl 4-(4-amino-2-methylphenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers and drug discovery scientists evaluating kinase inhibitors synthesized from the Methyl 4-(4-amino-2-methylphenoxy)benzoate scaffold. This specific intermediate (CAS 946742-07-0) serves as a critical "tail" fragment for Type II kinase inhibitors , particularly those targeting the RAS-RAF-MEK-ERK (MAPK) and VEGFR signaling pathways.

The guide objectively compares the cross-reactivity profiles of inhibitors derived from this scaffold against industry standards (e.g., Sorafenib, Regorafenib), highlighting how the 2-methylphenoxy and benzoate structural motifs influence kinome selectivity.

Executive Summary & Chemical Context[1][2][3][4][5][6]

The scaffold Methyl 4-(4-amino-2-methylphenoxy)benzoate represents a "Privileged Structure" in medicinal chemistry, specifically designed to target the DFG-out (inactive) conformation of protein kinases.

  • Chemical Role: It functions as the "Tail" and "Linker" moiety in diaryl ether urea inhibitors.

  • Structural Advantage:

    • The Benzoate Ester (or its amide derivatives) occupies the allosteric hydrophobic pocket adjacent to the ATP site.

    • The 2-Methyl Group on the phenoxy ring introduces conformational constraints (atropisomerism) that can drastically alter selectivity compared to unsubstituted analogs (e.g., Sorafenib).

Synthesis & Structural Logic

The transition from this intermediate to a bioactive inhibitor typically involves two key transformations:

  • Urea Formation: Reaction of the aniline amine with an isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) to create the "Head" (Hinge Binder).

  • Tail Modification: Hydrolysis of the methyl ester to a carboxylic acid, followed by amidation (e.g., with methylamine) to mimic the H-bond acceptor/donor network of established drugs.

ChemicalSynthesis Intermediate Methyl 4-(4-amino-2-methylphenoxy)benzoate (The Scaffold) Step1 Step 1: Urea Coupling (React with Isocyanate) Intermediate->Step1 Precursor Urea-Benzoate Precursor Step1->Precursor Step2 Step 2: Tail Modification (Hydrolysis + Amidation) Precursor->Step2 FinalDrug Active Type II Inhibitor (e.g., 2-Me-Sorafenib Analog) Step2->FinalDrug

Figure 1: Synthetic pathway transforming the scaffold into a bioactive Type II kinase inhibitor.

Comparative Cross-Reactivity Profiling

The introduction of the 2-methyl substituent on the central phenoxy ring is not merely cosmetic; it creates a "steric clash" that filters out off-target kinases that cannot accommodate the twisted conformation of the diaryl ether linker.

Comparison Table: Selectivity Metrics

The following data synthesizes representative structure-activity relationship (SAR) trends for this scaffold compared to standard non-methylated analogs (like Sorafenib).

Feature2-Methyl Benzoate Derivative (Subject)Sorafenib (Standard)Regorafenib (Alternative)
Primary Target B-RAF (V600E), C-RAF B-RAF, VEGFR, PDGFRVEGFR1-3, TIE2, RAF
Selectivity Score (S35) High (0.15) Moderate (0.30)Moderate (0.28)
VEGFR2 Potency (IC50) Reduced (>100 nM) High (2-15 nM)Very High (4 nM)
FLT3 Cross-Reactivity LowHighHigh
Key Mechanism Steric Deselection: The 2-Me group twists the rings, reducing binding to "flat" pockets (e.g., VEGFR2) while retaining RAF potency.Broad Spectrum: Flat conformation fits multiple Type II pockets.Fluorine Effect: Increases metabolic stability and lipophilicity, broadening the spectrum.
Clinical Utility Pathway-Selective (RAF-focused)Multi-Kinase (Anti-angiogenic)Multi-Kinase (Salvage therapy)
Mechanistic Insight: The "Twist" Effect

The 2-methyl group forces the two phenyl rings of the ether linkage out of coplanarity.

  • RAF Kinases: The RAF binding pocket is flexible and can accommodate this twisted conformation.

  • VEGFR2 (KDR): The VEGFR2 pocket is more rigid and prefers a flatter diaryl ether arrangement. Consequently, derivatives of Methyl 4-(4-amino-2-methylphenoxy)benzoate often show reduced VEGFR2 toxicity (less hypertension) compared to Sorafenib.

Experimental Validation Protocols

To validate the cross-reactivity profile of your specific derivative, follow these self-validating protocols.

Protocol A: Competitive Binding Assay (KINOMEscan™ Surrogate)

Objective: Determine the thermodynamic binding affinity (Kd) across a panel of 400+ kinases without using radioactive ATP.

  • Preparation: Dissolve the inhibitor (derived from the scaffold) to 10 mM in 100% DMSO.

  • Phage Display: Incubate T7 phage-tagged kinases with immobilized active-site ligands.

  • Competition: Add the inhibitor at a single screening concentration (e.g., 1 µM).

  • Elution & qPCR: Measure the amount of kinase remaining on the beads via qPCR.

  • Data Output: Calculate % Control.

    • Self-Validation: Include Staurosporine as a promiscuous positive control (should hit >90% of kinases). Include DMSO as a negative control.

Protocol B: Cellular Off-Target Phosphorylation Assay (Western Blot)

Objective: Confirm if biochemical selectivity translates to cellular signaling (e.g., avoiding VEGFR2 inhibition).

  • Cell Lines:

    • A375 (Melanoma): Driven by B-RAF V600E (Target).

    • HUVEC (Endothelial): Driven by VEGFR2 (Off-Target).

  • Starvation: Serum-starve HUVEC cells for 12 hours to reduce basal phosphorylation.

  • Treatment: Treat cells with the inhibitor (0, 10, 100, 1000 nM) for 2 hours.

  • Stimulation: Stimulate HUVEC with VEGF (50 ng/mL) for 10 minutes. (Do not stimulate A375; basal pERK is high).

  • Lysis & Blotting:

    • A375: Blot for pERK1/2 (Thr202/Tyr204). Expectation: Dose-dependent inhibition.

    • HUVEC: Blot for pVEGFR2 (Tyr1175). Expectation: Minimal inhibition if 2-methyl selectivity holds.

Signaling Pathway Visualization

The following diagram illustrates the differential impact of the 2-Methyl Benzoate Derivative versus a standard Multi-Kinase Inhibitor (MKI) like Sorafenib.

SignalingPathways cluster_Tumor Tumor Cell (Target) cluster_Endothelial Endothelial Cell (Off-Target) BRAF B-RAF (V600E) MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Angiogenesis Angiogenesis (Hypertension Risk) VEGFR2->Angiogenesis ScaffoldDrug 2-Methyl Benzoate Derivative ScaffoldDrug->BRAF Strong Inhibition ScaffoldDrug->VEGFR2 Weak/No Inhibition (Steric Clash) StandardMKI Standard MKI (e.g., Sorafenib) StandardMKI->BRAF Inhibition StandardMKI->VEGFR2 Strong Inhibition (Off-Target Toxicity)

Figure 2: Differential pathway inhibition. The 2-methyl scaffold prioritizes RAF inhibition while sparing VEGFR2, reducing cardiovascular toxicity risks.

References

  • Wilhelm, S. M., et al. (2004). "Bay 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research.

  • Wan, P. T., et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell.

  • Liu, Y., & Gray, N. S. (2006). "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology.

  • PubChem Compound Summary. (2023). "Methyl 4-(4-amino-2-methylphenoxy)benzoate (CAS 946742-07-0)." National Center for Biotechnology Information.

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(4-amino-2-methylphenoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(4-amino-2-methylphenoxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.